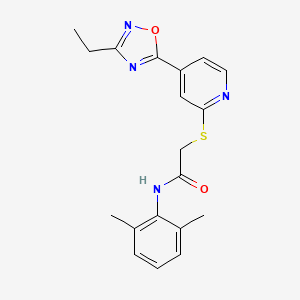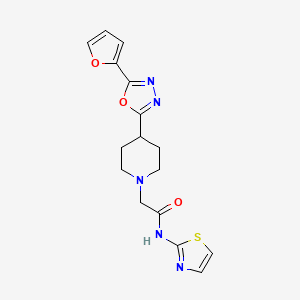
2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a multifaceted compound known for its various applications across different scientific domains. Its unique structural characteristics make it an intriguing subject of study in medicinal chemistry, organic synthesis, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: : Begin with the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. Then, react furan-2-carbohydrazide with an appropriate acid chloride or anhydride under dehydrating conditions to produce the furan-2-yl-1,3,4-oxadiazole core.
Formation of piperidine intermediate: : Synthesize the piperidine intermediate by reacting an appropriate halogenated compound with piperidine under nucleophilic substitution conditions.
Coupling of intermediates: : Couple the furan-2-yl-1,3,4-oxadiazole core with the piperidine intermediate using an appropriate coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) under mild conditions to form the key intermediate.
Thiazole derivatization: : Finally, couple the key intermediate with a thiazole derivative, using standard amide coupling conditions to obtain the desired product.
Industrial Production Methods
Industrial production often scales up these reactions, emphasizing optimized conditions, yields, and cost-effectiveness. Reactor design, solvent choice, and purification methods are critical factors in industrial settings to ensure product purity and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions at the furanyl and thiazole rings, often resulting in oxidized derivatives.
Reduction: : Reduction reactions primarily affect the furanyl ring, leading to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenated reagents like alkyl halides, sulfonates under basic conditions.
Major Products Formed
Oxidized derivatives, reduced tetrahydrofuran analogs, and substituted piperidine products are frequently observed.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide serves as a versatile building block for synthesizing complex organic molecules. Its multifunctional groups enable diverse chemical modifications, making it valuable for creating novel compounds.
Biology
Biologically, this compound has shown potential as a pharmacophore, a part of molecules that is responsible for their biological activity, contributing to drug discovery and development. Its unique structural components make it a promising candidate for medicinal chemistry research.
Medicine
In medicine, this compound has been studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a focus of ongoing pharmacological studies.
Industry
In industrial applications, it is used in the development of materials with specific properties, such as advanced polymers and coatings. Its stability and reactivity make it an important component in manufacturing processes.
Wirkmechanismus
2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide exerts its effects through multiple molecular targets and pathways. It can bind to specific enzymes or receptors, altering their activity and leading to downstream biological effects. The furan, oxadiazole, and thiazole rings play crucial roles in these interactions, allowing the compound to fit into binding sites and elicit desired responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds such as 2-(4-(1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide and 2-(4-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide share structural similarities.
Uniqueness
What sets 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide apart is the presence of the furan ring, which confers unique electronic and steric properties. This differentiates it from other analogs by enhancing its reactivity and binding affinity towards biological targets.
Eigenschaften
IUPAC Name |
2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c22-13(18-16-17-5-9-25-16)10-21-6-3-11(4-7-21)14-19-20-15(24-14)12-2-1-8-23-12/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVFGMHTLPQPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)CC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2727576.png)
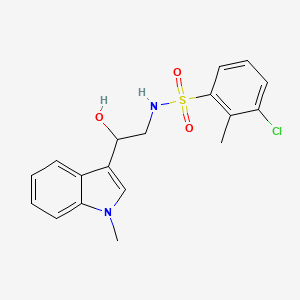
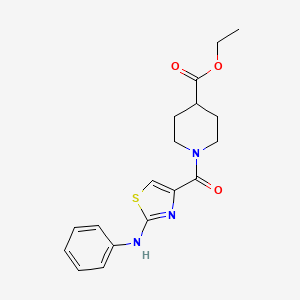
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2727579.png)
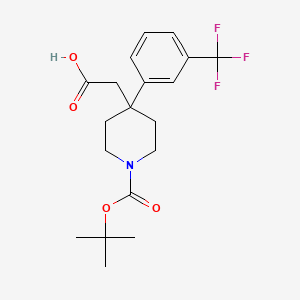
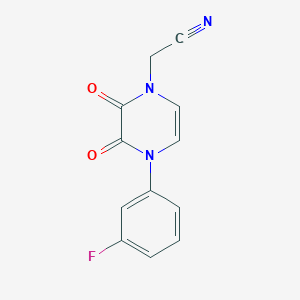
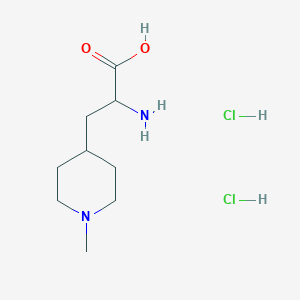

![N-(2-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2727591.png)
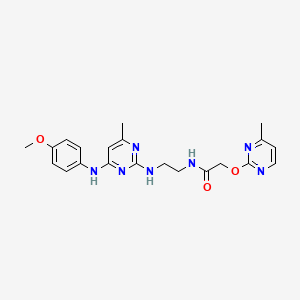
![6-methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one](/img/structure/B2727593.png)
![3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2727594.png)

